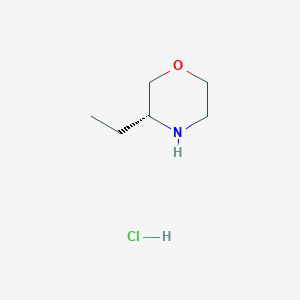

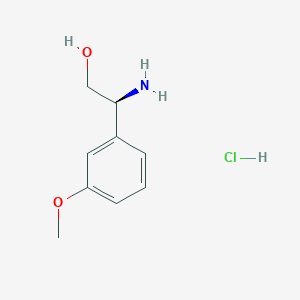

(R)-3-Ethylmorpholine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of chiral compounds related to (R)-3-Ethylmorpholine hydrochloride is a topic of interest in several papers. For instance, the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor to pharmacologically valuable products, is achieved using a microfluidic chip reactor and a catalytic complex . Another approach involves proline-catalyzed asymmetric α-aminooxylation and palladium-catalyzed intramolecular reductive amination to synthesize various morpholine derivatives . Additionally, the selective reduction of (R)-4-(trichloromethyl)-oxetan-2-one yields ethyl (R)-3-hydroxy-4-chlorobutyrate, which serves as a key intermediate for the synthesis of biologically active γ-amino-β-hydroxy amino acids .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound plays a significant role in their reactivity and synthesis. For example, the presence of the [N8,222][Tf2N] ionic liquid affects the activation energy in the hydrogenation of ethyl 4-chloro-acetoacetate, indicating the influence of molecular structure on reaction dynamics . The molecular structure is also crucial in the enantioselective synthesis, where the chiral compound's structure is assessed by nuclear magnetic resonance .

Chemical Reactions Analysis

Chemical reactions involving ethylene and rhodium (III) chloride complexes are discussed, which are relevant to the oxidation processes that might be similar to those involving this compound . The kinetics and mechanisms of these reactions are studied, providing insights into the reactivity of related compounds. The hydroformylation of ethylene catalyzed by rhodium complexes is another example of a reaction that could share similarities with those involving this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound are influenced by their molecular structures and the conditions under which they are synthesized. For instance, the enantioselectivity and conversion rates in the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate are affected by the solvent phase and temperature . The use of whole recombinant cells of Escherichia coli for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate demonstrates the importance of biocatalysts in determining the yield and enantiomeric excess of the product .

Aplicaciones Científicas De Investigación

Pharmacological Profiles

(R)-3-Ethylmorpholine hydrochloride is an active form in various pharmacological profiles. For instance, it is involved in the inhibition of platelet aggregation induced by serotonin or in combination with ADP in platelets from various species. This compound has shown effectiveness in both in vitro and in vivo studies related to platelet aggregation, illustrating its potential in pharmacological applications (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).

Contraceptive Efficacy

In the realm of reproductive health, this compound was involved in a clinical trial for contraceptive efficacy. The compound demonstrated significant results with minimal side effects, indicating its potential application in contraceptive methods (Sakiz, Azadian-Boulanger, Ojasoo, & Laraque, 1976).

Chemical Synthesis

The compound has been synthesized for various applications, including as an intermediate in chemical processes. Its synthesis from Ethyl nipecotate through a series of steps including chiral separation and Boc protection highlights its utility in chemical synthesis (Jiang Jie-yin, 2015).

Chiral Analysis in Pharmaceuticals

In pharmaceutical analysis, this compound has been used in studying the chiral separation of enantiomers. It played a key role in understanding the differential activity of R- and S-enantiomers in various pharmaceuticals, indicating its significance in drug development and quality control (Ramisetti, Arnipalli, Nimmu, & Bondigalla, 2017).

Biocatalysis

The compound has been used in biocatalysis, for instance, in the bioconversion of ethyl (R)-4-cyano-3-hydroxybutyrate into (R)-ethyl-3-hydroxyglutarate via an indirect pathway. This application demonstrates its utility in biotechnological processes, especially in the production of intermediates for pharmaceuticals (Yang, Wang, Yang, An, Xiang, & Zhang, 2012).

Antibacterial Research

This compound has been studied for its antibacterial activity. The compound's effectiveness against bacterial growth, particularly in the case of Escherichia coli and Staphylococcus aureus, has been observed, indicating its potential in developing new antibacterial agents (Li, Liu, Wu, & Qu, 2010).

Geroprotection

In gerontology, the compound has shown potential as a geroprotector, prolonging the lifespan of certain mouse models. This suggests its application in studies related to aging and lifespan extension (Emanuel & Obukhova, 1978).

Electrophysiological Studies

Electrophysiological studies have utilized this compound to understand its effects on reflexes in humans, providing insights into its potential applications in neurological research and therapy (Guirimand, Dupont, Bouhassira, Brasseur, & Chauvin, 1999).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

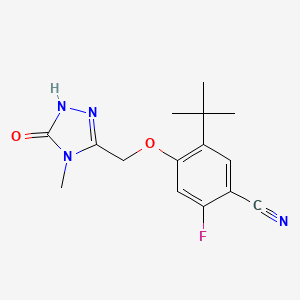

IUPAC Name |

(3R)-3-ethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJPOPZYIIQVBQ-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1COCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733801 | |

| Record name | (3R)-3-Ethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

218785-38-7 | |

| Record name | (3R)-3-Ethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzyloxy)-4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)benzamide disuccinate](/img/structure/B3028456.png)

![N-{(3r,6s,9s,12r)-6-Ethyl-12-Methyl-9-[3-(N'-Methylcarbamimidamido)propyl]-2,5,8,11-Tetraoxo-3-Phenyl-1,4,7,10-Tetraazacyclotetradecan-12-Yl}-2-Methylpropanamide](/img/structure/B3028470.png)

![N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B3028471.png)